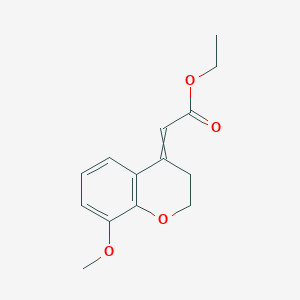
Ethyl 2-(8-methoxy-2,3-dihydrochromen-4-ylidene)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(8-methoxy-2,3-dihydrochromen-4-ylidene)acetate is an organic compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(8-methoxy-2,3-dihydrochromen-4-ylidene)acetate typically involves the condensation of 8-methoxy-2,3-dihydrochromen-4-one with ethyl acetate in the presence of a base. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(8-methoxy-2,3-dihydrochromen-4-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromone derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products
Oxidation: Chromone derivatives.
Reduction: Dihydrochromene derivatives.
Substitution: Various substituted chromenes depending on the substituent introduced.
Scientific Research Applications
Ethyl 2-(8-methoxy-2,3-dihydrochromen-4-ylidene)acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(8-methoxy-2,3-dihydrochromen-4-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating enzyme activity and influencing cellular signaling pathways. Further research is needed to fully elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Ethyl 2-(8-methoxy-2,3-dihydrochromen-4-ylidene)acetate can be compared with other chromene derivatives, such as:
Coumarins: Known for their anticoagulant properties.
Flavonoids: Widely studied for their antioxidant activities.
Benzopyrans: Investigated for their potential therapeutic effects.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which distinguish it from other similar compounds.
Properties
Molecular Formula |
C14H16O4 |
|---|---|
Molecular Weight |
248.27 g/mol |
IUPAC Name |
ethyl 2-(8-methoxy-2,3-dihydrochromen-4-ylidene)acetate |
InChI |
InChI=1S/C14H16O4/c1-3-17-13(15)9-10-7-8-18-14-11(10)5-4-6-12(14)16-2/h4-6,9H,3,7-8H2,1-2H3 |
InChI Key |
YIRFPVFFQCUJOL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C1CCOC2=C1C=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















